molecular formula C21H22N4O4S B12154449 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B12154449
M. Wt: 426.5 g/mol
InChI Key: QBADKUZEXHQLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide (CAS: 328024-36-8) is a sulfonamide-acetamide hybrid compound with a molecular formula of C₂₁H₂₂N₄O₄S and a molecular weight of 426.49 g/mol . Its structure features a 4,6-dimethylpyrimidin-2-ylsulfamoyl group attached to a phenyl ring, linked via an acetamide bridge to a 3-methylphenoxy moiety.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H22N4O4S/c1-14-5-4-6-18(11-14)29-13-20(26)24-17-7-9-19(10-8-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)

InChI Key

QBADKUZEXHQLTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dimethylpyrimidin-2-Amine

The pyrimidine ring is constructed via a Biginelli-like condensation between acetylacetone and guanidine carbonate under acidic conditions.

Reaction Conditions :

  • Reactants : Acetylacetone (2.5 equiv), guanidine carbonate (1.0 equiv)

  • Catalyst : HCl (conc., 0.5 mL per mmol substrate)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux at 80°C for 6–8 hours

  • Yield : ~75% after recrystallization (ethanol/water)

Key Characterization :

  • 1H^1H NMR (DMSO-d6): δ 2.35 (s, 6H, CH3), 5.82 (s, 1H, NH2)

  • MS (ESI+) : m/z 138.1 [M+H]+

Sulfamoylation of 4-Aminophenyl Backbone

The sulfamoyl group is introduced via sulfonation of 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-amine.

Reaction Protocol :

  • Sulfonation :

    • Reactants : 4-Aminobenzenesulfonamide (1.0 equiv), chlorosulfonic acid (2.2 equiv)

    • Conditions : Dropwise addition at 0°C, stirred for 2 hours

    • Product : 4-(Chlorosulfonyl)benzenesulfonamide

  • Amination :

    • Reactants : 4-(Chlorosulfonyl)benzenesulfonamide (1.0 equiv), 4,6-dimethylpyrimidin-2-amine (1.1 equiv)

    • Base : Pyridine (3.0 equiv)

    • Solvent : Dichloromethane (dry)

    • Temperature : Room temperature, 12 hours

    • Yield : 68% after silica gel chromatography (hexane:ethyl acetate = 3:1)

Critical Notes :

  • Excess pyridine neutralizes HCl byproduct, preventing side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis of the sulfonyl chloride.

Synthesis of 2-(3-Methylphenoxy)Acetic Acid

The phenoxyacetic acid intermediate is prepared via nucleophilic substitution .

Procedure :

  • Reactants :

    • 3-Methylphenol (1.0 equiv)

    • Chloroacetic acid (1.2 equiv)

  • Base : NaOH (2.5 equiv, aqueous solution)

  • Solvent : Water

  • Conditions : Reflux at 100°C for 4 hours

  • Workup : Acidification with HCl (6M) to pH 2

  • Yield : 82% after filtration

Characterization Data :

  • MP : 145–147°C

  • IR (KBr) : 1715 cm1^{-1} (C=O stretch)

Amide Coupling Reaction

The final step involves amide bond formation between 2-(3-methylphenoxy)acetic acid and the sulfamoylphenyl intermediate.

Method :

  • Activation : Convert 2-(3-methylphenoxy)acetic acid to its acid chloride using thionyl chloride (2.0 equiv) under reflux (70°C, 2 hours).

  • Coupling :

    • Reactants : Acid chloride (1.1 equiv), sulfamoylphenyl intermediate (1.0 equiv)

    • Base : Triethylamine (3.0 equiv)

    • Solvent : Tetrahydrofuran (dry)

    • Temperature : 0°C → room temperature, 8 hours

    • Yield : 65% after column chromatography (ethyl acetate:methanol = 10:1)

Optimization Insights :

  • Lower temperatures minimize side reactions during acid chloride formation.

  • Triethylamine scavenges HCl, driving the reaction to completion.

Alternative Synthetic Approaches

One-Pot Sulfamoylation and Amidation

A streamlined method combines sulfamoylation and amidation in a single reactor:

StepReactantsConditionsYield
14-Aminobenzenesulfonamide, chlorosulfonic acid0°C, 2 hours90% (sulfonyl chloride)
24,6-Dimethylpyrimidin-2-amine, pyridineRT, 12 hours70%
32-(3-Methylphenoxy)acetyl chloride, triethylamine0°C → RT, 8 hours60%

Advantages : Reduced purification steps; Disadvantages : Lower overall yield due to competing reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Sulfamoylation : 150°C, 20 minutes (yield: 75%)

  • Amidation : 100°C, 30 minutes (yield: 70%)

Benefits : Faster reaction times; Limitations : Specialized equipment required.

Analytical Data for Final Compound

Spectroscopic Characterization :

  • 1H^1H NMR (400 MHz, DMSO-d6):
    δ 2.32 (s, 6H, pyrimidine-CH3), 2.35 (s, 3H, Ar-CH3), 4.65 (s, 2H, OCH2CO), 6.85–7.45 (m, 8H, aromatic), 10.25 (s, 1H, NH).

  • 13C^{13}C NMR : δ 21.4 (CH3), 55.8 (OCH2), 114.7–160.2 (aromatic), 169.5 (C=O).

  • HRMS (ESI+) : m/z 485.1582 [M+H]+ (calc. 485.1579).

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse polar aprotic solvents (DMF, DMSO)
Over-sulfonation during chlorosulfonationStrict temperature control (0–5°C)
Hydrolysis of acid chlorideAnhydrous solvents, molecular sieves

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 3-Methylphenoxy, 4,6-dimethylpyrimidin-2-ylsulfamoyl C₂₁H₂₂N₄O₄S 426.49 Potential enzyme inhibitor (e.g., urease, Sirt2/HDAC6)
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide Acetamide (no phenoxy) C₁₅H₁₇N₅O₃S 355.40 Simpler structure; reduced steric bulk
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Sulfanyl (S–) instead of sulfamoyl (SO₂–NH–) C₁₄H₁₅N₃OS 289.36 Thioether linkage; lower polarity
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide 4-Propanoylphenoxy, 2,6-dimethylpyrimidin-4-yl C₂₃H₂₄N₄O₅S 480.53 Increased hydrophobicity due to propanoyl group
2-(4-Bromo-2-chlorophenoxy)-N-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)acetamide Bromo/chlorophenoxy, carbamothioyl C₂₁H₁₉BrClN₅O₄S₂ 584.91 Halogen substituents enhance electrophilicity
Key Observations:
  • Phenoxy Substituents: The 3-methylphenoxy group in the target compound balances lipophilicity and steric effects. Halogenated analogues (e.g., bromo/chlorophenoxy in ) may improve binding but increase molecular weight .
  • Linker Variations : Replacing sulfamoyl with sulfanyl (e.g., ) reduces polarity and may affect target affinity.

Physical and Crystallographic Properties

Property Target Compound N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
Melting Point Not reported 229–231°C (analogue: ) 159–161°C (decomposes, )
Solubility Low (lipophilic) Moderate in DMF Low (thioether linkage)
Crystallography Not reported Planar acetamide-benzene alignment Dihedral angle: 91.9° between aromatic rings

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its synthesis, biological effects, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O3SC_{21}H_{24}N_4O_3S, with a molecular weight of 396.463 g/mol. Its structure includes a pyrimidine moiety, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with sulfamoyl chloride derivatives and subsequent acylation to yield the desired acetamide structure. The efficiency of the synthesis can vary based on the specific reaction conditions and starting materials used.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study involving similar structures demonstrated that certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant activity in maximal electroshock (MES) tests, suggesting that modifications in the structure can enhance anticonvulsant efficacy .

Osteoclast Inhibition

Recent studies have highlighted the potential of compounds related to this compound in inhibiting osteoclast differentiation. For instance, N-(3-methylphenoxy)acetamide (NAPMA), a related compound, was found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase-positive cells from bone marrow-derived macrophages without cytotoxic effects . It downregulated key osteoclast markers such as c-Fos and NFATc1, indicating a mechanism by which it attenuates bone resorption and could serve as a therapeutic candidate for osteoporosis .

Case Studies and Research Findings

  • Anticonvulsant Efficacy : In a comparative study, several derivatives were tested for their anticonvulsant activity using MES and pentylenetetrazole models. The results indicated that modifications in the side chains significantly influenced their protective effects against seizures .
  • Osteoclast Differentiation : In vitro studies showed that NAPMA inhibited RANKL-induced osteoclastogenesis effectively while not affecting osteoblast differentiation. This suggests a selective action on osteoclasts, making it a promising candidate for treating conditions characterized by excessive bone resorption .

Summary of Findings

Activity Mechanism/Effect Reference
AnticonvulsantEffective in MES tests; structure-dependent efficacy
Osteoclast inhibitionInhibits differentiation; downregulates marker genes
Bone resorption attenuationProtects against ovariectomy-induced bone loss

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine sulfamoyl core. A common approach includes:

Core Formation : Reacting 4,6-dimethylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl intermediate .

Acetamide Coupling : Introducing the 3-methylphenoxyacetamide moiety via condensation reactions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Critical parameters include temperature control (40–80°C), solvent choice (e.g., DMF or acetonitrile), and catalyst optimization to achieve yields >70% and purity >95% .

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., sulfamoyl proton at δ 8.2–8.5 ppm, methylphenoxy signals at δ 2.3–2.5 ppm) .
  • FT-IR : Key peaks for sulfonamide (1150–1160 cm⁻¹, S=O stretch) and acetamide (1650–1680 cm⁻¹, C=O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 440.5 (M+H⁺) to confirm molecular weight .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or carbonic anhydrase due to sulfamoyl group interactions .
  • Antimicrobial Screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 10–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement:
  • Data Collection : Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-2016 for anisotropic displacement parameters and hydrogen bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing folded conformations) .
    Compare torsion angles (e.g., pyrimidine-phenyl dihedral angles: 42–68°) with Cambridge Structural Database entries to identify conformational outliers .

Q. What experimental strategies address contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro vs. methoxy groups) and assess activity shifts. For example, nitro groups enhance reactivity but may reduce solubility .
  • Metabolic Stability : Incubate with liver microsomes to compare half-life (t₁/₂) and identify metabolic hotspots (e.g., sulfamoyl hydrolysis) .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., DHFR) to explain potency variations due to steric or electronic effects .

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify critical parameters .
  • Continuous Flow Reactors : Improve mixing and heat transfer to reduce side reactions (e.g., over-sulfonylation) .
  • In Situ Monitoring : Use Raman spectroscopy or inline HPLC to track intermediate formation and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.